

An In-depth Technical Guide on the MQA-P Compound

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Compound of Interest

Compound Name: MQA-P

Cat. No.: B12392943

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MQA-P is a novel multifunctional near-infrared (NIR) fluorescent probe designed for the simultaneous detection of peroxynitrite (ONOO^-), viscosity, and polarity within the mitochondrial environment. Its unique properties make it a valuable tool for investigating cellular processes where these parameters are altered, such as ferroptosis and cancer. **MQA-P**'s ability to provide real-time, localized information on these key cellular indicators offers significant potential for advancing our understanding of various pathological conditions and for the development of new diagnostic and therapeutic strategies.

Chemical and Photophysical Properties

MQA-P is a small molecule with a chemical structure featuring an N,N-dimethylamino group as an electron donor and a quinoline cationic unit as an electron acceptor. This design confers excited-state intramolecular charge transfer (ESICT) properties, which are highly sensitive to the polarity of its microenvironment. The quinoline cation is also linked to a diphenyl phosphinate group, which serves as a specific recognition site for peroxynitrite.

Quantitative Photophysical Data

The photophysical properties of **MQA-P** are summarized in the table below. The probe exhibits distinct fluorescence responses to peroxynitrite, viscosity, and polarity in different emission

channels.

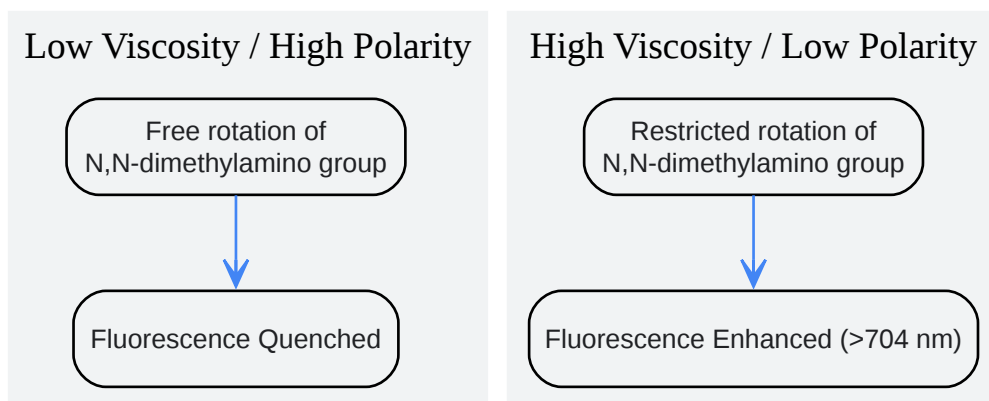
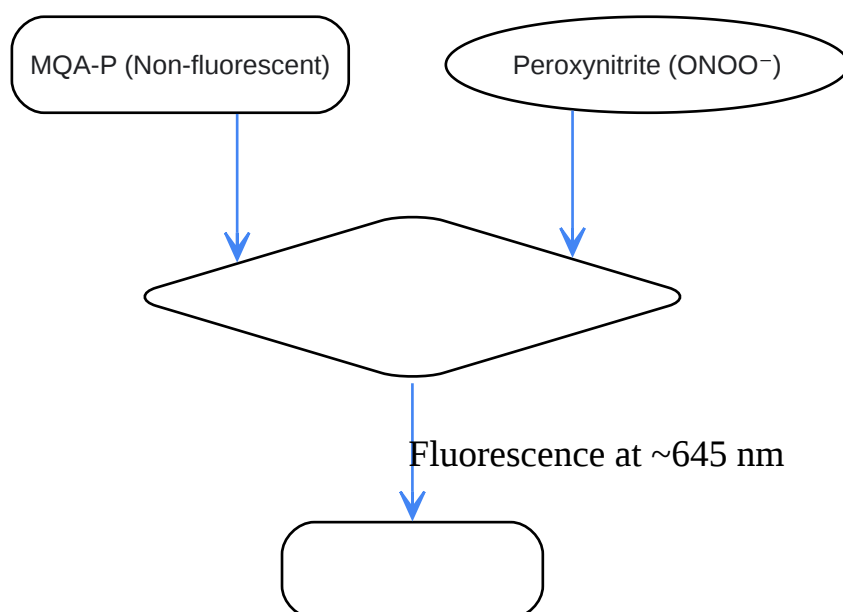
Parameter	Condition	Value	Reference
Absorption Maximum (λ_{abs})	PBS buffer	~580 nm	[1]
Emission Maximum (λ_{em})	In response to ONOO ⁻	~645 nm	[1][2][3]
In response to increased viscosity/decreased polarity	>704 nm	[1][2][3]	
Fluorescence Enhancement (vs. control)	In the presence of ONOO ⁻	~233-fold	[1]
Excitation Wavelength (for ONOO ⁻ detection)	For cellular imaging	405 nm	[1][2]
Emission Collection (for ONOO ⁻ detection)	For cellular imaging	550-670 nm	[1][2]
Excitation Wavelength (for viscosity/polarity)	For cellular imaging	561 nm	[1][2]
Emission Collection (for viscosity/polarity)	For cellular imaging	680-750 nm	[1][2]

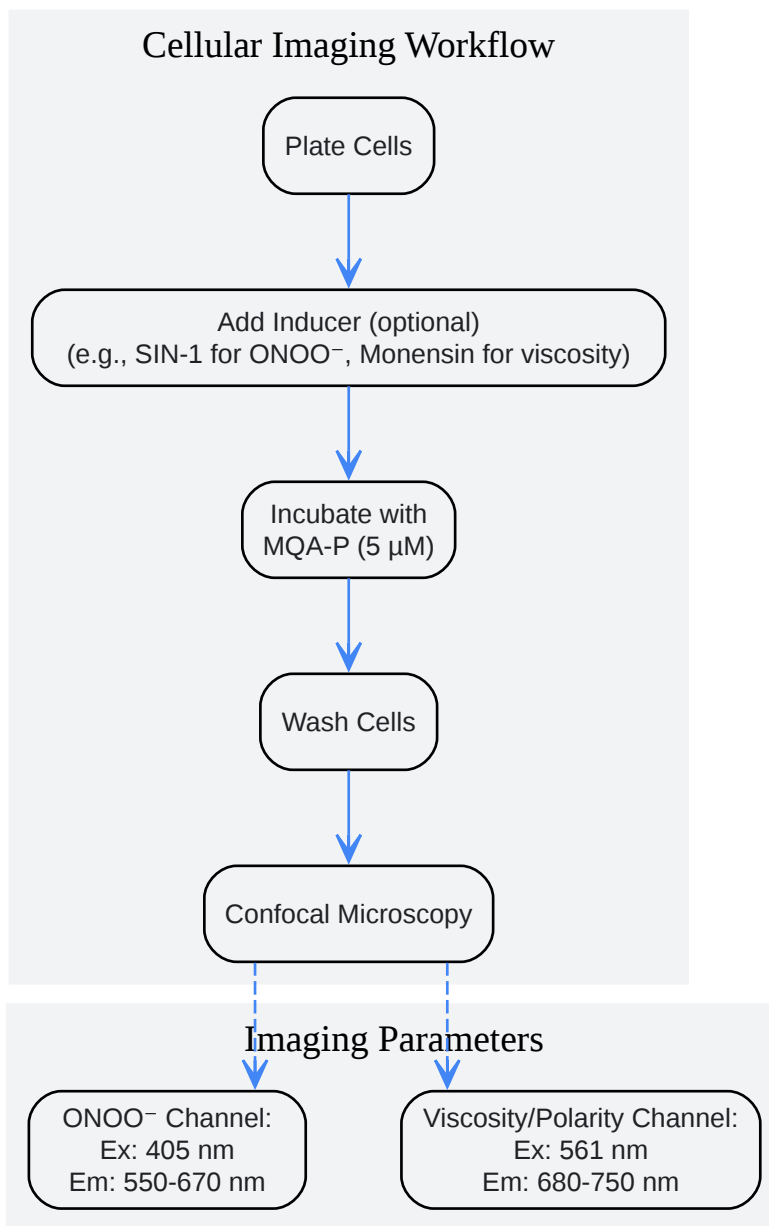
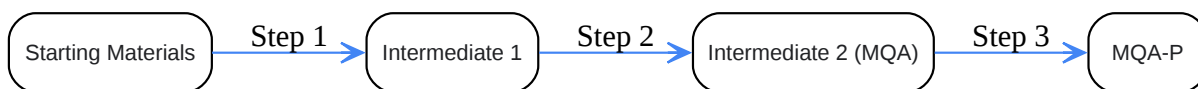
Mechanism of Action and Detection

MQA-P's multifunctional detection capabilities are based on two distinct mechanisms: a chemical reaction with peroxynitrite and the photophysical process of twisted intramolecular charge transfer (TICT) that is sensitive to viscosity and polarity.

Detection of Peroxynitrite

The diphenyl phosphinate group on the **MQA-P** molecule reacts specifically with peroxynitrite. This reaction cleaves the phosphinate group, leading to the formation of the fluorophore MQA. This process disrupts the photoinduced electron transfer (PET) quenching effect, resulting in a significant "turn-on" fluorescence signal in the far-red region of the spectrum (~645 nm).





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